5-Dodecylindoline-2,3-dione
Description
Overview of Indoline-2,3-dione as a Versatile Chemical Platform
Indoline-2,3-dione, an orange-red crystalline solid with the chemical formula C8H5NO2, is a valuable building block in organic synthesis. nbinno.com Its unique structure, featuring two reactive carbonyl groups and an active hydrogen atom on the nitrogen, allows for a multitude of chemical transformations. innovareacademics.in This reactivity has been exploited to create a vast library of heterocyclic compounds, including Schiff bases and Mannich bases. biomedres.usuomustansiriyah.edu.iq The isatin (B1672199) scaffold is not only a product of synthetic chemistry but is also found in nature, having been isolated from plants of the Isatis genus and identified as a metabolic derivative of adrenaline in humans. innovareacademics.in Its derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. biomedres.usrhhz.netresearchgate.net Furthermore, isatin and its analogues are crucial intermediates in the synthesis of dyes, such as indigo (B80030) and Maya Blue. nbinno.com
Significance of Substituent Position and Nature in Indoline-2,3-dione Derivatives
The biological and chemical properties of indoline-2,3-dione derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. rhhz.netddtjournal.com Research has consistently shown that even minor modifications can lead to significant changes in activity. For instance, the introduction of a halogen, such as bromine or fluorine, at the 5-position has been shown to enhance the antimicrobial activity of certain isatin derivatives. asianpubs.orgrjppd.org Similarly, substituting the N-1 position with a benzyl (B1604629) group has been found to be more effective for antiproliferative activity against certain cancer cell lines compared to other substituents. ddtjournal.com The lipophilicity of the molecule, which can be modulated by the addition of alkyl chains, is another critical factor. Studies have indicated that an optimal level of lipophilicity is necessary for antibacterial efficacy, as highly lipophilic compounds may exhibit diminished activity. rhhz.net The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role in the molecule's interaction with biological targets. nih.gov
Rationale for Investigating 5-Dodecylindoline-2,3-dione: A Research Proposition
The proposition to investigate this compound stems from a logical progression of the structure-activity relationship studies on isatin derivatives. The introduction of a long alkyl chain, specifically a dodecyl group, at the 5-position of the indoline-2,3-dione core is a deliberate design choice aimed at exploring the impact of increased lipophilicity on the molecule's properties. While extensive research has been conducted on various 5-substituted isatins, the specific effects of a long, non-polar dodecyl chain remain less characterized. biomedres.usrhhz.net This substitution could potentially enhance the molecule's ability to permeate lipid-rich biological membranes, a critical factor for reaching intracellular targets. The synthesis of related compounds, such as 5-bromo-1-dodecyl-indoline-2,3-dione and 1-dodecyl-indoline-2,3-dione, has been reported in the context of creating novel organic semiconductors, highlighting the synthetic accessibility of such long-chain derivatives. rsc.org Therefore, a focused study on this compound is warranted to systematically evaluate its chemical characteristics and potential for further functionalization.
Academic Objectives and Scope of Research on this compound
The primary academic objective of this proposed research is to synthesize and characterize this compound. A general synthetic approach for 5-substituted indole-2,3-diones involves the reaction of a 4-substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitroacetanilide intermediate, which is then cyclized in concentrated sulfuric acid. researchgate.net A more specific synthesis for N-alkylated derivatives involves the reaction of the parent isatin with an alkyl halide, such as 1-bromododecane (B92323), in the presence of a base like potassium carbonate. rsc.org
The scope of this investigation will be strictly limited to the chemical aspects of this compound. This will include:
Synthesis and Purification: Developing and optimizing a reliable synthetic route to obtain the target compound in high purity.
Spectroscopic Characterization: Confirming the molecular structure of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, in the related compound 5-chloro-1-dodecylindoline-2,3-dione, the 1H NMR spectrum shows characteristic signals for the aromatic protons, the CH2 group attached to the nitrogen, and the long alkyl chain. imist.ma
Physicochemical Property Determination: Measuring key physical properties such as melting point and solubility.
Reactivity Studies: Investigating the reactivity of the carbonyl groups and the potential for further derivatization at other positions of the indoline-2,3-dione core.
This research will contribute to the fundamental understanding of how a long alkyl substituent at the 5-position influences the chemical behavior of the indoline-2,3-dione scaffold, providing valuable data for the broader field of heterocyclic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C20H29NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-dodecyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18-17(15-16)19(22)20(23)21-18/h13-15H,2-12H2,1H3,(H,21,22,23) |
InChI Key |
FVBCKYUPVZTJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O |
Origin of Product |
United States |
Synthetic Strategies Towards 5 Dodecylindoline 2,3 Dione and Its Precursors
Retrosynthetic Analysis of 5-Dodecylindoline-2,3-dione
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.eduslideshare.netbibliotekanauki.pl For this compound, the primary disconnection occurs at the C5-dodecyl bond. This suggests that a key precursor would be a 5-functionalized indoline-2,3-dione, such as 5-bromoisatin, which can then undergo a coupling reaction with a dodecyl-containing reagent. Another significant retrosynthetic approach involves the cyclization of a suitably substituted aniline (B41778) derivative, specifically 4-dodecylaniline (B94358), to form the desired isatin (B1672199) ring system.
Established Methodologies for C-5 Functionalization of Indoline-2,3-diones
Several methods have been established for the synthesis of C-5 substituted isatin derivatives. These can be broadly categorized into cyclization of substituted anilines and direct functionalization of the isatin core at the C-5 position.
Cyclization of 4-Substituted Anilines for 5-Substituted Indoline-2,3-diones
A classic and widely used method for synthesizing 5-substituted indoline-2,3-diones is the Sandmeyer isatin synthesis. nih.gov This process involves the reaction of a 4-substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. nih.govijapbc.comwright.eduresearchgate.net This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding 5-substituted isatin. nih.govijapbc.comresearchgate.net For the synthesis of this compound, the starting material would be 4-dodecylaniline. However, the lipophilicity of long alkyl chains can sometimes lead to solubility issues and incomplete cyclization under standard Sandmeyer conditions. nih.gov Modifications, such as the use of methanesulfonic acid, can help to overcome these solubility problems. nih.gov
Another approach is the Stolle method, which involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized using a Lewis acid like aluminum chloride or boron trifluoride etherate to produce the isatin. scielo.br
| Cyclization Method | Starting Material | Key Reagents | Intermediate | Product |
| Sandmeyer Synthesis | 4-Dodecylaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 2-Oximino-N-(4-dodecylphenyl)acetamide | This compound |
| Stolle Synthesis | 4-Dodecylaniline | Oxalyl chloride, AlCl₃ or BF₃·Et₂O | N-(4-Dodecylphenyl)-2-oxo-2-chloroacetamide | This compound |
Direct Alkylation or Arylation at the C-5 Position
Direct functionalization of the isatin ring at the C-5 position offers an alternative route. However, direct Friedel-Crafts alkylation at the C-5 position of the isatin core is often challenging and can lead to a mixture of products. Electrophilic aromatic substitution reactions, such as nitration, are known to occur at the C-5 position, but subsequent conversion of the nitro group to a dodecyl group would require multiple steps. wright.eduscielo.br
A more common strategy involves the N-alkylation of isatin itself. For instance, isatin can be reacted with 1-bromododecane (B92323) in the presence of a base like potassium carbonate to yield 1-dodecylindoline-2,3-dione (B8784902). rsc.org While this functionalizes the nitrogen atom, it does not directly introduce the dodecyl group at the C-5 position.
Cross-Coupling Reactions for Introducing Carbon Chains at C-5
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for introducing substituents at the C-5 position of a pre-formed isatin ring. umz.ac.ir This typically involves starting with a 5-halo-substituted isatin, such as 5-bromoisatin.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.orgresearchgate.net To synthesize this compound via this method, 5-bromo-1-dodecylindoline-2,3-dione can be reacted with a dodecylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. acs.orgresearchgate.net A recent study detailed the synthesis of 1,1′-didodecyl-[5,5′-biindoline]-2,2′,3,3′-tetraone via a Suzuki coupling reaction involving 5-bromo-1-dodecylindoline-2,3-dione and its corresponding boronic ester derivative. acs.org
| Suzuki-Miyaura Coupling Example | |
| Reactant 1 | 5-Bromo-1-dodecylindoline-2,3-dione |
| Reactant 2 | Dodecylboronic acid or its ester |
| Catalyst | Palladium complex (e.g., [Pd(dppf)₂Cl₂]) |
| Base | Potassium carbonate (K₂CO₃) |
| Product | 5,1'-Didodecylindoline-2,3-dione |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. scispace.com While theoretically possible to introduce an unsaturated dodecyl chain that could be subsequently reduced, it is less direct for synthesizing this compound compared to the Suzuki-Miyaura or Stille couplings. nih.govresearchgate.net
The Stille coupling reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, 5-bromo-1-dodecylindoline-2,3-dione could be reacted with a dodecyltrialkylstannane. A relevant example is the synthesis of 5,5′-(thiophene-2,5-diyl)bis(1-dodecylindoline-2,3-dione), where 5-bromo-1-dodecylindoline-2,3-dione was coupled with 2,5-bis(trimethylstannyl)thiophene (B1590012) using a palladium catalyst. acs.org
| Stille Coupling Example | |
| Reactant 1 | 5-Bromo-1-dodecylindoline-2,3-dione |
| Reactant 2 | Dodecyltrialkylstannane |
| Catalyst | Palladium complex (e.g., Pd₂(dba)₃) |
| Ligand | P(o-tol)₃ |
| Product | 5-Dodecyl-1-dodecylindoline-2,3-dione |
Challenges and Optimization in Synthesizing this compound
The synthesis of this specific molecule is accompanied by a unique set of challenges, primarily stemming from the long, nonpolar dodecyl chain. However, various optimization strategies can be employed to overcome these hurdles.
Challenges:
Solubility: The hydrophobic C12 alkyl chain imparts poor solubility in the polar aqueous and acidic media often used in the Sandmeyer synthesis, potentially leading to lower reaction rates and yields.
Regioselectivity: While starting with 4-dodecylaniline directs the substituent to the 5-position, classical methods like the Sandmeyer and Stolle syntheses can sometimes yield mixtures of regioisomers if the precursor is not pure or if side reactions occur, especially with meta-substituted anilines. irapa.orgwright.edu
Purification: The final product is expected to be a waxy or oily solid due to the dodecyl group. chemicalbook.com This physical characteristic makes purification by standard recrystallization difficult, often necessitating column chromatography, which can be resource-intensive.
Yield: The electron-donating nature of the alkyl group can be suboptimal for the Sandmeyer cyclization, which often favors electron-withdrawing groups, potentially leading to moderate or low yields. wright.edu
Optimization Strategies: To address these challenges, several optimization techniques can be applied. The selection of solvents can be modified to improve solubility, perhaps using co-solvents or phase-transfer catalysts. chemicalbook.com Modern energy sources can also be leveraged. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and lead to purer products in the synthesis of other isatin derivatives. researchgate.net Similarly, lead optimization studies on related indoline-2,3-dione compounds demonstrate that systematic modifications to reaction conditions can significantly improve outcomes. nih.gov
| Challenge | Description | Potential Optimization Strategy |
|---|---|---|
| Poor Solubility | The long alkyl chain reduces solubility in polar solvents, hindering reaction efficiency. | Use of co-solvents (e.g., dioxane), phase-transfer catalysis, or switching to less polar reaction media. |
| Low Yields | Electron-donating dodecyl group may not be ideal for classical methods like Sandmeyer synthesis. | Employ microwave irradiation to enhance reaction rates and yields; explore alternative synthetic routes like the Stolle or Gassman methods. researchgate.net |
| Harsh Conditions | Use of concentrated H₂SO₄ or strong Lewis acids can cause degradation and side products. | Investigate milder catalysts or green chemistry approaches (see section 2.4). |
| Difficult Purification | The waxy nature of the product complicates purification by crystallization. | Optimize reaction to minimize byproducts; utilize column chromatography for purification. |
Green Chemistry Considerations in Proposed Synthesis
Adopting green chemistry principles offers a pathway to synthesize this compound more sustainably. researchtrend.net This involves reimagining traditional methods to reduce waste, avoid hazardous substances, and improve energy efficiency.
Several green approaches have been successfully applied to the synthesis of the broader isatin family and can be adapted for this specific compound. cjcatal.combenthamdirect.com
Eco-friendly Solvents: Replacing hazardous organic solvents is a primary goal. Water has been used as a solvent for gold-catalyzed reactions in isatin synthesis, allowing for simple product isolation by filtration. cjcatal.com Ionic liquids have also been explored as both green solvents and catalysts for isatin derivative synthesis. benthamdirect.com
Alternative Energy Sources: As mentioned, microwave-assisted organic synthesis is a key green technique that reduces reaction times from hours to minutes and often increases yields. researchgate.net Ultrasound irradiation is another energy-efficient method that has been shown to promote aldol (B89426) reactions of isatins, providing shorter reaction times and higher yields with low catalyst loading. researchtrend.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions is an ideal green strategy. The synthesis of isatin thioketal derivatives has been achieved efficiently under solvent-free conditions at elevated temperatures, minimizing waste. tandfonline.com
Benign Catalysts: Replacing corrosive and toxic acids is crucial. Research has demonstrated the use of recyclable catalysts like CuO nanoparticles or highly efficient carbocatalysts for related transformations. cjcatal.com The oxidation of indoles to isatins has also been achieved using molecular oxygen (O₂) as the ultimate oxidant in the presence of a photosensitizer, representing a very clean and eco-friendly approach. irapa.org
| Green Chemistry Principle | Traditional Approach | Proposed Green Alternative | Reference |
|---|---|---|---|
| Safer Solvents | Toluene, Dichloromethane | Water, Ionic Liquids, or solvent-free conditions | cjcatal.combenthamdirect.comtandfonline.com |
| Energy Efficiency | Conventional heating for extended periods (hours) | Microwave irradiation or sonication (minutes) | researchgate.netresearchtrend.net |
| Catalysis | Stoichiometric amounts of conc. H₂SO₄ or AlCl₃ | Catalytic amounts of recyclable or metal-free catalysts (e.g., gold, organocatalysts) | cjcatal.com |
| Waste Prevention | Multi-step process with purification at each stage leading to solvent and material waste | One-pot synthesis protocols; use of clean oxidants like O₂ | irapa.orgresearchtrend.net |
Theoretical and Computational Studies of 5 Dodecylindoline 2,3 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of molecules like 5-Dodecylindoline-2,3-dione. wikipedia.org DFT methods are chosen for their balance of computational cost and accuracy in modeling many-electron systems. wikipedia.org For isatin (B1672199) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p). crimsonpublishers.comiucr.org This level of theory has been shown to provide reliable predictions of molecular geometry, electronic parameters, and vibrational frequencies that are in good agreement with experimental data for related structures. iucr.orguni-greifswald.de These theoretical models are instrumental in determining parameters like ionization energy, chemical hardness, and softness, which indicate that charge transfer occurs within the molecule. crimsonpublishers.com
Molecular Geometry Optimization and Conformational Analysis of the Dodecyl Chain
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum energy on the potential energy surface. arxiv.orgpennylane.ai For derivatives of indoline-2,3-dione, these calculations predict a nearly planar fused ring system. iucr.orgresearchgate.net Experimental data from single-crystal X-ray studies on the related compound 1-dodecylindoline-2,3-dione (B8784902) confirms this planarity, with the largest deviation from the mean plane being minimal. iucr.orgresearchgate.net
A critical aspect of the geometry of this compound is the conformation of the long alkyl chain. In the solid state, the dodecyl substituent is typically found in an extended, all-trans (antiperiplanar) conformation. iucr.orgiucr.org The mean plane of the indoline (B122111) ring system is observed to be nearly perpendicular to the mean plane of the dodecyl chain, with a reported dihedral angle of approximately 77.69 (5)° for the 1-dodecyl analogue. iucr.orgresearchgate.net DFT-optimized structures for similar molecules have shown good agreement with these experimentally determined geometries. iucr.org
Table 1: Representative Geometric Parameters for the Indoline-2,3-dione Core Note: This table presents typical or experimentally determined values for the core structure, as specific calculated values for the 5-dodecyl derivative are not available in the provided sources.
| Parameter | Value (Å or °) | Description |
| C=O Bond Length | ~1.22 Å | Typical length for ketone carbonyl groups. |
| C-C (Aromatic) | ~1.39 Å | Average bond length within the benzene (B151609) ring. |
| C-N Bond Length | ~1.40 Å | Bond length within the five-membered ring. |
| N-C (Alkyl) | ~1.47 Å | Bond connecting the nitrogen to the dodecyl chain. |
| C-C-C (Alkyl) | ~112° | Typical bond angle in an aliphatic chain. |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. libretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgwpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.org
For isatin derivatives, the HOMO is typically localized over the indoline ring system, while the LUMO is also distributed across this core, indicating that intramolecular charge transfer is a key feature of their electronic transitions. crimsonpublishers.commalayajournal.org Calculations on related compounds show that introducing substituents can modulate these energy levels. For instance, adding bromine atoms to an indoline-dione core can lower both HOMO and LUMO energy levels. rsc.org These calculations provide valuable global reactivity descriptors. researchgate.net
Table 2: Predicted Electronic Properties for Related Indoline-2,3-dione Structures Note: Values are illustrative based on calculations for similar compounds and may vary depending on the specific functional and basis set used.
| Parameter | Typical Value (eV) | Description |
| EHOMO | -5.0 to -6.0 eV | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -2.0 to -3.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | 2.5 to 4.0 eV | Difference between LUMO and HOMO energies. |
Vibrational Spectroscopy Predictions (Infrared, Raman)
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. ksu.edu.sa By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes of the molecule at its optimized geometry. lu.se For a vibration to be IR active, it must cause a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa
For this compound, theoretical spectra would be characterized by specific bands corresponding to its functional groups. The most prominent features would include the stretching vibrations of the two carbonyl (C=O) groups, C-N stretching, and various vibrations from the aromatic ring and the aliphatic dodecyl chain. Comparing these predicted spectra with experimental data allows for detailed structural confirmation. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (cm-1) Note: These are approximate ranges for the key functional groups found in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Spectroscopy |
| N-H Stretch (if unsubstituted) | 3200-3400 | IR |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850-2960 | IR, Raman |
| C=O Stretch (Ketone) | 1700-1760 | IR (strong), Raman (weak) |
| C=C Stretch (Aromatic) | 1500-1600 | IR, Raman |
| C-N Stretch | 1200-1350 | IR |
| CH2 Bending/Wagging | 720-1470 | IR, Raman |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. dovepress.com By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to explore conformational changes, solvent effects, and intermolecular interactions over time. dovepress.comnih.gov This technique moves beyond the static picture of quantum chemical calculations to provide a dynamic view of the molecule's behavior in a more realistic environment. peerj.com
Conformational Landscape Exploration
While quantum chemical optimizations yield a single, minimum-energy structure, a flexible molecule like this compound exists as an ensemble of different conformations in solution. The long dodecyl chain, in particular, has numerous rotatable bonds, leading to a vast conformational landscape. MD simulations can explore this landscape by simulating the molecule's movement over time, allowing for the observation of transitions between different conformational states. This allows for the identification of the most populated conformers and the energetic barriers between them, providing a more complete understanding of the molecule's structural preferences than a single optimized geometry.
Interactions with Solvents or Other Molecules
MD simulations are exceptionally well-suited for studying how this compound interacts with its environment. By explicitly including solvent molecules (e.g., water, organic solvents) in the simulation box, it is possible to analyze the formation and dynamics of solvation shells around the molecule. This can reveal how the hydrophobic dodecyl tail and the more polar indoline-dione headgroup are solvated. Furthermore, MD simulations are widely used to study the interaction of small molecules with larger biological targets, such as proteins. nih.govtubitak.gov.tr Such simulations can predict the stability of a docked pose, characterize the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and estimate the binding free energy. peerj.comnih.gov
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a target protein. For isatin derivatives, docking studies are crucial for elucidating their mechanism of action against various biological targets.
Molecular docking studies on various isatin derivatives have revealed key interaction patterns within the active sites of enzymes and proteins. For instance, isatin-based compounds are often investigated as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. mdpi.com Docking simulations of 5-methylisatin (B515603) derivatives into the CDK2 active site have shown that the isatin core is capable of forming critical hydrogen bonds with key amino acid residues like LEU83 and GLU81. mdpi.com The substituents on the isatin ring play a significant role in modulating this binding affinity through additional interactions.
For a molecule like this compound, the long dodecyl chain at the C-5 position is expected to be a major determinant of its binding characteristics. This lipophilic chain would likely engage in significant hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of a macromolecular cavity. The isatin core, meanwhile, would retain its ability to act as both a hydrogen bond donor (at the N-H group) and acceptor (at the two carbonyl oxygens).
A hypothetical interaction profile for this compound within a representative enzyme active site can be summarized as follows:
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bond | Isatin N-H | Asp, Glu, Ser |
| Hydrogen Bond | Isatin C=O | Leu, Val, Lys, Gln |
| Hydrophobic/van der Waals | Dodecyl Chain | Leu, Val, Ile, Ala, Phe, Trp |
| π-π Stacking | Isatin Benzene Ring | Phe, Tyr, Trp, His |
Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions. This analysis is often complemented by the Quantum Theory of Atoms in Molecules (QTAIM), which examines the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions.
While a crystal structure for this compound is not available in the reviewed literature, detailed Hirshfeld surface analyses have been performed on structurally similar compounds, such as 1-(12-bromododecyl)indoline-2,3-dione. nih.govnih.gov The findings from this analogue provide significant insight into how a dodecyl-substituted isatin molecule arranges itself in the solid state.
For 1-(12-bromododecyl)indoline-2,3-dione, the analysis reveals that the crystal packing is dominated by specific contacts. nih.govnih.gov The long hydrocarbon chain leads to a large number of H···H contacts, which constitute the majority of the surface interactions. The polar isatin headgroup engages in hydrogen bonding and other specific interactions. A micellar-like structure is formed, driven by C–H···O hydrogen bonds and π-stacking interactions between the indoline-2,3-dione moieties, with the dodecyl chains intercalating. nih.govnih.gov
The quantitative contributions of the most significant intermolecular contacts for this analogue are detailed in the table below. It is highly probable that this compound would exhibit a similar distribution of interactions, with H···H and H···O contacts being predominant.
Table of Intermolecular Contact Contributions for 1-(12-bromododecyl)indoline-2,3-dione
| Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 58.9 |
| H···O/O···H | 17.9 |
| H···Br/Br···H | 9.5 |
| H···C/C···H | 6.9 |
| C···C | 3.0 |
| C···Br/Br···C | 2.0 |
Data sourced from a study on 1-(12-bromododecyl)indoline-2,3-dione. nih.gov
Studies on other 5-substituted isatins, such as 5-(3-methoxyphenyl)indoline-2,3-dione, show that the crystal structure is typically stabilized by a network of N–H···O hydrogen bonds, which form chains or tapes, and π-stacking interactions between the aromatic rings. cambridge.org Weaker C–H···O and C–H···π contacts further link these motifs into a three-dimensional architecture. cambridge.org
QTAIM analysis complements the Hirshfeld surface data by providing a quantum mechanical description of the intermolecular interactions. frontiersin.org This method analyzes the electron density at bond critical points (BCPs) between interacting atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (hydrogen bonds, van der Waals) interactions, thus confirming the nature and strength of the contacts identified by the Hirshfeld analysis. frontiersin.orgsciencesconf.org
Following a comprehensive search for scientific literature and data, it has been determined that specific experimental spectroscopic and analytical characterization data for the compound This compound is not available in the public domain. The requested article, which requires detailed and specific research findings for various analytical techniques, cannot be generated without this foundational data.
The strict adherence to the provided outline, focusing solely on "this compound," necessitates concrete data for each of the following sections:
Spectroscopic and Analytical Characterization Techniques for 5 Dodecylindoline 2,3 Dione
Elemental Analysis:Experimental percentages of Carbon, Hydrogen, and Nitrogen are needed to compare against theoretical values.
While extensive data is available for the isomeric compound, 1-Dodecylindoline-2,3-dione (B8784902) (where the dodecyl group is attached to the nitrogen atom at position 1), no such peer-reviewed data could be located for the 5-dodecyl isomer specified in the request.
Due to the absence of this essential scientific data, the generation of a thorough, informative, and scientifically accurate article as per the user's instructions is not possible at this time.
Chemical Reactivity and Derivatization Potential of 5 Dodecylindoline 2,3 Dione
Reactions at the Indoline-2,3-dione Core
The indoline-2,3-dione nucleus, a key feature of the isatin (B1672199) family, is known for its rich and diverse chemistry. The presence of two carbonyl groups and a nitrogen atom within the five-membered ring provides several avenues for synthetic transformations. nih.govirapa.org
The chemical behavior of the indoline-2,3-dione core is dominated by the reactivity of its two carbonyl groups. The C-3 keto group is significantly more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl group. This difference in reactivity allows for selective transformations at the C-3 position. nih.gov
Key reactions involving the carbonyl groups include:
Nucleophilic Addition: The C-3 carbonyl readily undergoes addition reactions with various nucleophiles. For instance, it reacts with organometallic reagents like Grignard reagents to form 3-substituted-3-hydroxyindolin-2-ones.
Condensation Reactions: The C-3 keto group is highly susceptible to condensation with compounds containing a primary amino group. A prominent example is the reaction with thiosemicarbazides to yield thiosemicarbazones, which are important precursors for further heterocyclic synthesis. nih.gov This reaction is a common strategy for creating diverse libraries of isatin-based derivatives.
Aldol (B89426) Condensation: In the presence of a base, the C-3 carbonyl can react with active methylene (B1212753) compounds in an aldol-type condensation, leading to the formation of a C=C double bond at this position.
Spirocyclization: The C-3 position is a common site for the synthesis of spiro compounds, which have shown significant pharmacological activity. nih.govnih.gov Three-component reactions involving isatin, an amino acid, and another reactant can lead to the formation of complex spirooxindole moieties. nih.gov
Ring Expansion: The electrophilic nature of the C-3 carbon enables it to participate in ring expansion reactions, providing access to larger ring systems like 2-quinolone derivatives. nih.gov
| Reaction Type | Reagent/Condition | Product Type |
| Condensation | Substituted Hydrazines/Thiosemicarbazides | 3-Hydrazono/Thiosemicarbazonoindolin-2-ones |
| Aldol-Type | Active Methylene Compounds (e.g., malononitrile) | 3-(Dicyanomethylene)indolin-2-one derivatives |
| Wittig Reaction | Phosphonium Ylides | 3-Alkylideneindolin-2-one derivatives |
| Spirocyclization | Amino acids, But-2-ynedioates | Spirooxindole derivatives nih.govnih.gov |
| Ring Expansion | α-Alkyl-α-diazoesters | 2-Quinolone derivatives nih.gov |
In 5-Dodecylindoline-2,3-dione, the nitrogen atom (N-1) is part of a tertiary amide and is already substituted with a dodecyl group. This group is typically introduced via N-alkylation of the parent isatin scaffold using an appropriate alkyl halide, such as 1-bromododecane (B92323), in the presence of a base like potassium carbonate. nih.govrsc.org
While the existing dodecyl group precludes the typical N-H reactions seen in unsubstituted isatin, the N-1 position remains significant:
Influence on Reactivity: The presence of the long alkyl chain at N-1 enhances the molecule's lipophilicity and can influence the electronic properties of the indoline-2,3-dione ring system, thereby modulating the reactivity of the carbonyl groups.
Precursor Synthesis: The synthesis of the title compound itself is a key transformation involving the nitrogen atom. Asymmetric N-alkylation methods have also been developed for the isatin core, allowing for the synthesis of chiral N-alkylated derivatives. rsc.org
N-Acyliminium Ion Formation: Under strongly acidic conditions, related N-alkylated systems can form N-acyliminium ions, which are reactive intermediates capable of undergoing further reactions or molecular rearrangements. nih.gov
Reactivity of the Dodecyl Chain
The dodecyl group is a long, saturated, and generally unreactive hydrocarbon chain. However, it can be chemically modified through various functionalization strategies, opening up possibilities for creating more complex derivatives.
Modifying the terminal methyl group (the ω-position) of the dodecyl chain is a key strategy for introducing new functionalities without altering the core heterocyclic structure.
Free-Radical Halogenation: This is a classic but often non-selective method for introducing a halogen atom onto the alkyl chain, which can then be displaced by other nucleophiles.
Selective C-H Functionalization: Modern synthetic methods offer more control over the position of functionalization. Palladium-catalyzed regioconvergent cross-coupling reactions, for example, can enable the selective construction of C-C bonds at the terminal position of linear alkanes. nih.gov This allows for the attachment of aryl or alkenyl groups to the end of the dodecyl chain.
Once a functional group is introduced onto the dodecyl chain, it can be further modified. For example, a terminal halide can be converted into an alcohol, amine, azide, or carboxylic acid. These new functional groups can then be used to attach other molecules or to induce intramolecular cyclization.
Intramolecular cyclization reactions involving a long alkyl chain attached to an aromatic system can lead to the formation of large macrocyclic structures. rsc.orgwalshmedicalmedia.com For instance, if the dodecyl chain of this compound were functionalized at its terminus with a carboxylic acid group, subsequent conversion to an acyl chloride could potentially lead to an intramolecular Friedel-Crafts acylation onto the benzene (B151609) ring, yielding a macrocycle fused to the isatin scaffold.
Role as a Synthetic Intermediate for Novel Chemical Entities
The distinct reactive sites on this compound make it a valuable intermediate in the synthesis of novel chemical entities. researchgate.net The isatin core is a well-established precursor for a wide variety of biologically important heterocyclic compounds. nih.govirapa.org
By combining derivatization at the C-3 position with modifications along the dodecyl chain, chemists can generate complex molecules with precisely tuned properties. The dodecyl chain imparts significant lipophilicity, which can be crucial for applications requiring interaction with biological membranes or for improving solubility in nonpolar environments. The reactive carbonyl group at C-3 serves as a versatile handle for constructing diverse structures, including spirocycles and condensed heterocyclic systems. nih.govnih.gov This dual reactivity allows this compound to serve as a foundational building block for exploring new chemical space in areas such as medicinal chemistry and materials science.
Scaffold for Construction of Diverse Heterocyclic Systems
The indoline-2,3-dione moiety is characterized by a reactive ketone at the C-3 position and a lactam carbonyl at the C-2 position, making it a versatile building block for the synthesis of a wide array of heterocyclic compounds. The presence of the 5-dodecyl group is not expected to interfere with the fundamental reactivity of the isatin core, thus allowing for its incorporation into various heterocyclic frameworks.
Research on 5-alkylisatins has demonstrated their utility in condensation reactions to form new heterocyclic rings. For instance, 5-alkylisatins can undergo condensation with β-aroylpropionic acids in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to yield furanone derivatives. tandfonline.comtandfonline.com This reaction, known as the Perkin reaction, proceeds through the formation of a 3-ylideneindolin-2-one intermediate. The long dodecyl chain in this compound would be retained in the final furanone product, imparting increased lipophilicity.
Furthermore, the reactivity of the isatin scaffold extends to the synthesis of nitrogen-containing heterocycles. For example, 5-alkylisatins can serve as precursors for pyridazine (B1198779) derivatives. tandfonline.com These reactions typically involve the opening of the furanone ring of the initially formed 3-ylideneindolin-2-one derivatives with hydrazine (B178648) hydrate (B1144303), followed by cyclization to the pyridazine ring.
The general reactivity of the isatin core suggests that this compound can participate in a variety of other cyclization and multicomponent reactions to generate complex heterocyclic systems. These include, but are not limited to, the synthesis of spiro-heterocycles, quinolines (via the Pfitzinger reaction), and various fused-ring systems. scielo.br The dodecyl substituent would endow these resulting heterocyclic compounds with distinct physical properties, such as enhanced solubility in nonpolar organic solvents and potential for self-assembly or incorporation into lipid bilayers.
Table 1: Examples of Heterocyclic Systems Derived from 5-Alkylisatins
| Reactant(s) | Reaction Conditions | Resulting Heterocycle |
|---|---|---|
| β-Aroylpropionic acid | Acetic anhydride, Sodium acetate | Furanone |
Precursor in Organic Material Synthesis (e.g., polymers)
While the isatin scaffold has been investigated in various fields, including medicinal chemistry and as a building block for complex molecules, its application as a monomer or precursor for the synthesis of polymers and other organic materials is a less explored area. Specifically, there is limited direct information available in the scientific literature regarding the use of this compound in polymer synthesis.
However, the inherent reactivity of the isatin moiety presents several possibilities for its incorporation into polymeric structures. The presence of a reactive ketone and an N-H group (which can be deprotonated) provides handles for polymerization reactions. For instance, the isatin core could potentially be integrated into polymer backbones or as pendant groups through condensation polymerization or by modifying the isatin to introduce polymerizable functionalities.
The long dodecyl chain of this compound is a particularly interesting feature for materials science applications. This lipophilic tail could be exploited to create polymers with specific solubility profiles, liquid crystalline properties, or the ability to form ordered structures in the solid state or in solution. For example, polymers incorporating this moiety might exhibit amphiphilic character, leading to the formation of micelles or other self-assembled nanostructures in aqueous environments.
Although direct examples of polymers derived from this compound are not readily found in the literature, the fundamental reactivity of the isatin core, coupled with the unique properties imparted by the long alkyl chain, suggests a promising, yet underexplored, potential for this compound in the field of organic materials and polymer chemistry. Further research is warranted to explore the polymerization of this compound and to characterize the properties of the resulting materials.
Investigation of Structure Dependent Chemical and Material Properties of 5 Dodecylindoline 2,3 Dione
Influence of the Dodecyl Moiety on Molecular Conformation and Self-Assembly
The introduction of a dodecyl group at the C-5 position of the indoline-2,3-dione core is expected to significantly influence its molecular conformation and intermolecular interactions, which in turn govern its self-assembly behavior. While specific crystallographic data for 5-dodecylindoline-2,3-dione is not extensively documented, insights can be drawn from its N-substituted isomer, 1-dodecylindoline-2,3-dione (B8784902).
In the crystal structure of 1-dodecylindoline-2,3-dione, the dodecyl substituent adopts an all-trans (antiperiplanar) conformation, which is the most energetically favorable, extended state for a long alkyl chain. uokerbala.edu.iqnih.gov This extended conformation minimizes steric strain. The plane of the fused indoline (B122111) ring system is oriented nearly perpendicular to the mean plane of the dodecyl chain, with a reported dihedral angle of approximately 77.69°. uokerbala.edu.iqnih.gov It is highly probable that the dodecyl chain in this compound would also adopt a similar extended, all-trans conformation to minimize intramolecular steric hindrance.
The dodecyl chain profoundly impacts the self-assembly and crystal packing. In N-substituted analogs like 1-(12-bromododecyl)indoline-2,3-dione, the long alkyl tails lead to the formation of micellar-like structures in the crystal. nih.gov The molecules organize with the polar indoline-2,3-dione "head groups" interacting via C—H⋯O hydrogen bonds and π-stacking, while the nonpolar dodecyl "tails" intercalate. nih.gov A similar supramolecular organization is anticipated for this compound. The isatin (B1672199) core can form hydrogen-bonded molecular strands, and the dodecyl chains would then self-assemble through van der Waals interactions, likely leading to a layered or bilayer structure in the solid state. This is supported by studies on 5-(4-alkylphenyl)isatin derivatives, which form supramolecular bilayers. acs.org The combination of hydrogen bonding and π-stacking of the isatin core with the hydrophobic packing of the alkyl chains is a key driver for the self-assembly process.
Electronic Properties and Potential for Organic Electronic Applications (e.g., n-type semiconductors)
The electronic properties of isatin and its derivatives make them interesting candidates for applications in organic electronics. benthamscience.com The indoline-2,3-dione core is inherently electron-deficient due to the two electron-withdrawing carbonyl groups. This electron-deficient nature is a key characteristic for n-type semiconductor materials, which transport negative charge carriers (electrons). researchgate.net
Substitution at the C-5 position directly modulates the electronic properties of the isatin core. An alkyl group, such as dodecyl, is generally considered to be weakly electron-donating through an inductive effect. This donation of electron density to the aromatic ring would be expected to raise the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational studies on other 5-substituted isatins, such as 5-methylisatin (B515603) and 5-methoxyisatin, have shown that substitution at this position generally leads to a decrease in the HOMO-LUMO energy gap compared to unsubstituted isatin. uokerbala.edu.iq For instance, the calculated HOMO-LUMO gap for neutral isatin is 3.92 eV, which decreases for derivatives with 5-substituents. uokerbala.edu.iq A smaller energy gap is often desirable in organic semiconductors as it can facilitate charge injection and transport.
Table 1: Calculated Electronic Properties of Unsubstituted Isatin
| Property | Value (eV) |
| HOMO-LUMO Energy Gap | 3.92 |
Note: Data is for the neutral, unsubstituted Isatin molecule and serves as a baseline for comparison. uokerbala.edu.iq
Solvatochromic and Thermochromic Behavior
Solvatochromism, the change in a substance's color with the polarity of the solvent, and thermochromism, a color change in response to temperature, are phenomena related to changes in the electronic absorption spectra of a molecule. These properties are dependent on the difference in polarity between the ground and excited states of the molecule.
While specific studies on the solvatochromic or thermochromic behavior of this compound have not been reported, research on other isatin derivatives, such as isatin-based Schiff bases, demonstrates that the isatin scaffold can exhibit solvatochromism. researchgate.net In these studies, the position of the UV-Vis absorption bands shifts depending on the solvent's polarity, indicating a change in the energy difference between the ground and excited states due to differential solvation. researchgate.net For isatin derivatives, this behavior is influenced by intermolecular solute-solvent interactions. Given its structure, with a polar head group (the isatin core) and a long nonpolar tail (the dodecyl chain), this compound could potentially exhibit interesting solvatochromic properties as the solvent polarity could influence the aggregation state and the local environment of the chromophore.
Thermochromism has been observed in structurally related indigo (B80030) dyes, where color changes are attributed to temperature-dependent shifts in molecular aggregation and intermolecular hydrogen bonding. rsc.org It is plausible that this compound could exhibit thermochromism in the solid state or in solution, as temperature changes could alter the degree of π-stacking, hydrogen bonding, and the conformation or packing of the dodecyl chains, thereby affecting the electronic transitions of the isatin core. However, experimental verification is required to confirm such behavior.
Crystallographic Studies on Polymorphism and Crystal Engineering
Crystallographic studies are essential for understanding the precise three-dimensional arrangement of molecules in the solid state, which underpins many of a material's properties. No specific crystal structure has been published for this compound. However, detailed crystallographic data for its N-substituted isomer, 1-dodecylindoline-2,3-dione, provides a valuable model for how a dodecyl chain influences the crystal packing of an isatin core. uokerbala.edu.iqnih.gov
For 1-dodecylindoline-2,3-dione, the crystal structure reveals a monoclinic system. uokerbala.edu.iqnih.gov The packing is characterized by a three-dimensional network formed by C—H⋯O hydrogen bonds between the isatin moieties. uokerbala.edu.iqnih.gov The dodecyl chains are in an extended, antiperiplanar conformation and are oriented away from the core ring system. uokerbala.edu.iqnih.gov
Table 2: Crystallographic Data for the Analogous Compound 1-Dodecylindoline-2,3-dione
| Parameter | Value |
| Chemical Formula | C₂₀H₂₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 25.2013 (7) |
| b (Å) | 4.66818 (9) |
| c (Å) | 15.7013 (4) |
| β (°) | 104.926 (3) |
| Volume (ų) | 1784.84 (7) |
Note: Data from the crystallographic study of 1-Dodecylindoline-2,3-dione. uokerbala.edu.iqnih.gov
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in isatin derivatives. For example, 1-ethyl-5-iodoindoline-2,3-dione crystallizes with two independent molecules in the asymmetric unit which differ in their degree of planarity, hinting at the potential for different packing arrangements. nih.gov The presence of a long, flexible dodecyl chain in this compound could increase the likelihood of polymorphism, as different conformations or packing arrangements of the alkyl chain could lead to different stable crystal lattices.
Crystal engineering principles can be applied to isatin derivatives to control their solid-state architecture. The isatin core offers reliable hydrogen bond donor (N-H) and acceptor (C=O) sites, which can be used to form predictable supramolecular synthons, such as dimers or chains. The C-5 dodecyl group would then act as a large, space-filling, and structure-directing element, promoting layered structures through van der Waals interactions, similar to what is seen in other long-chain substituted aromatic compounds.
Comparison with Other C-5 Substituted and N-Substituted Indoline-2,3-dione Analogs
The properties of this compound can be contextualized by comparing it with other isatin analogs where substituents are placed at the C-5 position or the N-1 position.
Comparison with other C-5 Substituted Analogs: The substituent at the C-5 position has a pronounced effect on the electronic properties of the isatin ring.
Electron-donating groups: A dodecyl group is a weak electron-donating group. Its effect can be compared to a methyl group (as in 5-methylisatin), which has also been shown to decrease the HOMO-LUMO energy gap. uokerbala.edu.iq This is in contrast to strongly electron-donating groups like methoxy (B1213986) (-OCH₃), which would have a more significant impact on the electronic structure.
Electron-withdrawing groups: Halogen substituents (e.g., 5-fluoro-, 5-chloro-, 5-bromo-isatin) are electron-withdrawing. These groups generally lower the energy of the molecular orbitals and can influence intermolecular interactions, such as halogen bonding. The electronic effect of the dodecyl group is opposite to that of these halogen analogs.
Aromatic substituents: In 5-phenylisatin, the additional aromatic ring extends the π-conjugated system, which can significantly alter the optical and electronic properties and introduce different packing motifs (e.g., π-π stacking between the phenyl and isatin rings). researchgate.net The dodecyl group, being aliphatic, does not extend conjugation but primarily adds steric bulk and van der Waals interactions.
Comparison with N-Substituted Analogs: The position of the dodecyl chain (C-5 vs. N-1) leads to significant structural and electronic differences.
Molecular Conformation: In 1-dodecylindoline-2,3-dione, the dodecyl chain is attached to the nitrogen atom of the five-membered ring. This substitution prevents the N-H group from participating in hydrogen bonding, which is a primary interaction motif in unsubstituted and C-5 substituted isatins. uokerbala.edu.iqnih.gov In this compound, the N-H group remains available for forming classic hydrogen-bonded dimers or chains.
Electronic Effects: Substitution at the N-1 position has a less direct electronic influence on the aromatic π-system of the benzene (B151609) ring compared to substitution at C-5. Therefore, the dodecyl group at C-5 is expected to have a more significant impact on the HOMO/LUMO energy levels of the molecule than an N-dodecyl group.
Self-Assembly: The primary intermolecular interactions are different. This compound would rely on N-H···O hydrogen bonds, π-stacking, and van der Waals forces. 1-Dodecylindoline-2,3-dione cannot form these N-H···O bonds and instead relies on weaker C-H···O interactions and van der Waals forces to guide its self-assembly. uokerbala.edu.iqnih.gov This fundamental difference in hydrogen bonding capability leads to distinct supramolecular architectures.
Conclusion and Future Research Perspectives on 5 Dodecylindoline 2,3 Dione
Summary of Current Understanding and Research Gaps
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a cornerstone in heterocyclic chemistry, recognized for their broad spectrum of biological activities and as versatile precursors for the synthesis of various pharmacologically active compounds. nih.govresearchgate.netresearchgate.net The isatin scaffold can be functionalized at several positions, with substitutions at the N-1, C-3, and C-5 positions being the most explored for tuning its chemical and biological properties. researchgate.net Specifically, 5-substituted indoline-2,3-dione derivatives are significant intermediates for many biologically active molecules and have been the focus of numerous synthetic studies. researchgate.netresearchgate.net
Despite the extensive research into the isatin core, a significant research gap exists concerning specific long-chain alkyl substitutions at the C-5 position. A thorough review of current literature reveals a notable absence of dedicated studies on 5-Dodecylindoline-2,3-dione . While syntheses of various 5-substituted isatins are well-documented, including those with halo, nitro, and even aryl groups researchgate.netnih.gov, the dodecyl-substituted variant remains largely unexplored. Research has been conducted on related structures, such as 5-(4-alkylphenyl)isatins, which were investigated for their supramolecular organization and potential in forming liquid crystalline phases, indicating that long alkyl chains can induce ordered molecular arrangements. acs.orgfigshare.com The influence of long alkyl chains on the physicochemical properties of organic molecules, such as enhancing solubility in nonpolar solvents and promoting ordered packing in the solid state, is a known principle in materials science. researchgate.netmdpi.com However, the specific impact of a direct dodecyl chain at the C-5 position of the isatin core on its reactivity, biological activity, and material properties has not been characterized. This lack of empirical data represents a clear and compelling gap in the current understanding of isatin chemistry.
Proposed Future Directions in Synthesis and Characterization
Future research should prioritize the development of efficient and scalable synthetic routes to this compound. Several plausible strategies can be proposed based on established isatin synthesis methodologies.
Classical Synthetic Routes: A primary approach would be a modified Sandmeyer isatin synthesis, which involves the condensation of an appropriately substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632). researchgate.netnih.gov This route would necessitate the prior synthesis of 4-dodecylaniline (B94358), which would then be cyclized to form the target isatin. Optimization of this multi-step process would be crucial for obtaining viable yields.
Modern Cross-Coupling Strategies: A more contemporary approach would involve the late-stage functionalization of a pre-existing isatin core. For instance, a Suzuki or similar cross-coupling reaction could be employed to couple a dodecyl-containing boronic acid or other organometallic reagent with 5-bromoisatin. nih.gov This method offers greater flexibility and may proceed under milder conditions than classical methods.
Once synthesized, a comprehensive characterization of this compound is essential. Beyond standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its molecular structure, advanced analytical methods should be employed to elucidate its physicochemical properties.
| Proposed Characterization Technique | Objective |
| Single-Crystal X-ray Diffraction | To determine the precise solid-state structure, molecular packing, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). |
| Differential Scanning Calorimetry (DSC) | To investigate thermal properties, including melting point, and to screen for potential phase transitions, such as liquid crystalline behavior. |
| Thermogravimetric Analysis (TGA) | To assess the compound's thermal stability. |
| Solubility Studies | To quantify its solubility in a range of polar and nonpolar solvents, which is critical for its processing and potential applications. |
| Cyclic Voltammetry (CV) | To determine its electrochemical properties, including oxidation and reduction potentials, providing insight into its electronic nature. |
These characterization studies will build a foundational understanding of the molecule's properties, paving the way for its exploration in various applications.
Exploration of Advanced Applications in Chemical Sciences
The unique combination of the polar, biologically active isatin core and a long, nonpolar dodecyl chain suggests several advanced applications for this compound.
Medicinal Chemistry: The isatin nucleus is a privileged scaffold known for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. nih.govresearchgate.net The introduction of a C12 alkyl chain would drastically increase the molecule's lipophilicity. This could enhance its ability to cross cell membranes, potentially leading to improved potency or a modified spectrum of biological activity. Future studies should involve screening against various cancer cell lines and microbial strains.
Materials Science: The self-assembly properties imparted by the long alkyl chain could be harnessed for applications in organic electronics. researchgate.netmdpi.com The molecule could be investigated as an organic semiconductor or as a component in organic light-emitting diodes (OLEDs), where ordered packing is crucial for efficient charge transport. Its amphiphilic nature might also allow for the formation of Langmuir-Blodgett films or self-assembled monolayers on various substrates.
Industrial Chemistry: Isatin derivatives have been explored as corrosion inhibitors for metals. scispace.com The 5-dodecyl derivative is a prime candidate for this application. The polar isatin headgroup could adsorb onto the metal surface, while the long, hydrophobic dodecyl tail could form a protective, water-repellent barrier, preventing corrosive processes. Furthermore, molecules with similar structures (polar head, nonpolar tail) are often investigated as phase-transfer catalysts or as precursors for ionic liquids. rsc.org
Interdisciplinary Research Opportunities
The multifaceted potential of this compound opens up numerous avenues for interdisciplinary collaboration.
Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists and microbiologists to synthesize and screen a library of 5-alkylisatin derivatives with varying chain lengths. This would establish a structure-activity relationship (SAR) and identify lead compounds for further drug development.
Chemistry and Materials Science: A partnership between organic chemists and materials scientists would be fruitful for exploring the compound's potential in organic electronics. This would involve fabricating and testing thin-film devices to measure properties like charge carrier mobility and electroluminescence. Physicists could contribute by modeling the electronic structure and predicting material properties.
Chemistry and Engineering: Chemical and corrosion engineers could work with chemists to test the efficacy of this compound as a corrosion inhibitor under various industrial conditions. This could involve electrochemical studies and surface analysis to understand the mechanism of protection.
Computational and Experimental Chemistry: Collaboration with computational chemists can provide theoretical insights into the molecular properties, self-assembly behavior, and interaction with biological targets or material surfaces. These theoretical predictions can guide experimental efforts, leading to a more rational design of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
